m-PEG10-acid is derived from poly(ethylene glycol), which is a widely used polymer in pharmaceuticals and biotechnology. Its classification falls under the category of polyethylene glycols, specifically those modified to include functional groups such as carboxylic acids. This modification allows for increased reactivity and versatility in various applications.
The synthesis of m-PEG10-acid typically involves the esterification of poly(ethylene glycol) with a suitable acid derivative. One common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent, which activates the carboxylic acid for reaction with the hydroxyl end groups of poly(ethylene glycol).
The purity and yield of m-PEG10-acid can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and gel permeation chromatography.
m-PEG10-acid consists of a linear chain of ethylene oxide units with a terminal carboxylic acid group. The general structure can be represented as follows:
where corresponds to the number of ethylene oxide units.
m-PEG10-acid can undergo various chemical reactions due to its functional groups. Key reactions include:
For example, amidation can be performed by mixing m-PEG10-acid with an amine in the presence of coupling agents like DCC or N-hydroxysuccinimide (NHS), facilitating the formation of stable amide bonds.
The mechanism of action for m-PEG10-acid primarily involves its interactions at the molecular level with biological systems. The hydrophilic nature allows it to increase solubility and stability of drugs when used in formulations.
Studies have shown that conjugating drugs with m-PEG10-acid significantly enhances their circulation time in vivo due to reduced clearance by the reticuloendothelial system.
Relevant data indicate that m-PEG10-acid maintains its integrity under physiological conditions, making it suitable for biological applications.
m-PEG10-acid has numerous scientific uses, including:
m-PEG10-acid (CAS 2409969-94-2) is a monofunctional polyethylene glycol derivative featuring a methoxy-terminated linear chain with ten ethylene glycol repeating units and a terminal carboxylic acid group. Its systematic IUPAC name is 2,5,8,11,14,17,20,23,26,29-decaoxadotriacontan-32-oic acid, reflecting its specific atomic arrangement [2] [8]. The molecular formula is C₂₂H₄₄O₁₂, yielding a molecular weight of 500.58 g/mol, as confirmed by multiple analytical studies [7] [8] [10]. The SMILES notation (COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O) precisely encodes its chemical structure, which comprises a hydrophilic PEG spacer capped with a -CH₂CH₂COOH group that provides the reactive terminal functionality [8]. This molecular architecture balances hydrophilicity and reactivity, with the PEG chain conferring exceptional aqueous solubility while the carboxylic acid enables targeted bioconjugation. Physicochemical analyses indicate an oily liquid appearance at room temperature, with a predicted density of 1.1±0.1 g/cm³ and boiling point of 568.3±50.0°C [8]. The extended PEG chain adopts a flexible, helical conformation in solution, creating a hydrophilic microenvironment that enhances solubility for conjugated molecules—a critical feature for pharmaceutical formulations [3] [9].
Table 1: Fundamental Molecular Properties of m-PEG10-Acid
Property | Value | Reference |
---|---|---|
CAS Number | 2409969-94-2 | [1] [10] |
Molecular Formula | C₂₂H₄₄O₁₂ | [2] [8] |
Molecular Weight | 500.58 g/mol | [7] [8] |
IUPAC Name | 2,5,8,11,14,17,20,23,26,29-decaoxadotriacontan-32-oic acid | [2] |
Purity Specifications | ≥95% (Reagent grade for research) | [1] [10] |
Storage Conditions | -20°C under inert atmosphere | [2] [8] |
The evolution of PEG derivatives represents a transformative trajectory in bioconjugation chemistry, beginning with early PEGylation efforts in the 1970s focused on simple polymer-protein conjugates to reduce immunogenicity. Initial PEG reagents featured basic hydroxyl termini with limited conjugation flexibility. The development of functionalized PEG derivatives emerged as a strategic advancement, allowing site-specific modifications of biomolecules [3]. Carboxylic acid-terminated PEGs like m-PEG10-acid marked a significant innovation in this timeline, as their introduction enabled formation of stable amide bonds with amine-containing compounds—a reaction paradigm that became fundamental to bioconjugation chemistry [1] [9]. This chemical evolution addressed critical limitations of first-generation PEGs by providing controlled functionalization capabilities essential for creating complex biomolecular conjugates.
The strategic incorporation of spacer-incorporated linkers (exemplified by m-PEG10-acid) represented the next technological leap in the 2000s. These compounds enabled spatial separation between bioactive molecules and carrier systems, preserving pharmacological activity while optimizing pharmacokinetics [3] [9]. Recent innovations focus on specialized applications including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where m-PEG10-acid serves as a non-cleavable linker that provides metabolic stability and controlled payload release [4] [7]. The emergence of branched and multi-arm carboxylic acid PEGs (e.g., 8-arm PEG-COOH) further expanded the toolbox for constructing sophisticated drug delivery platforms [6]. Contemporary research explores PEG-based delivery systems including the Selective Endogenous Encapsidation for Cellular Delivery (SEND) platform, which leverages PEG-like polymers for RNA therapeutics—demonstrating the ongoing innovation in this field [5].
The terminal carboxylic acid group (-COOH) in m-PEG10-acid serves as a versatile reaction handle that enables covalent conjugation to primary amines via amide bond formation. This reaction requires activation by carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), which transform the carboxylic acid into a reactive O-acylisourea intermediate that subsequently reacts with nucleophilic amines [1] [3]. This conjugation chemistry is exceptionally valuable for modifying lysine residues in proteins or terminal amines in peptides, creating stable conjugates that inherit the beneficial properties of the PEG chain. Beyond simple amidation, the carboxylic acid functionality allows derivatization flexibility through conversion to activated esters (e.g., NHS esters) for controlled reactions under physiological conditions—crucial for bioconjugation with sensitive biomolecules [3] [10].
The spacer function of the PEG10 chain profoundly influences conjugate performance. By providing a 44-atom tether between the conjugated molecule and the target structure, m-PEG10-acid reduces steric hindrance, thereby improving binding kinetics and bioavailability [3] [9]. This spatial separation is particularly valuable in antibody-drug conjugates (ADCs), where PEG10 spacers maintain antigen-binding capacity while ensuring efficient drug release. Additionally, the solubility enhancement conferred by the ethylene oxide units significantly improves the aqueous compatibility of hydrophobic payloads—a property leveraged in formulations of insoluble drugs like naproxen derivatives [9]. In nanotechnology applications, m-PEG10-acid-functionalized nanoparticles exhibit prolonged circulation times due to reduced protein adsorption and minimized reticuloendothelial system clearance [3]. The carboxylic acid group also enables surface engineering of biomaterials and diagnostic probes, facilitating the creation of functionalized interfaces for tissue engineering scaffolds and contrast agents for bioimaging [3].
Table 2: Functional Advantages of PEG Spacers with Carboxylic Acid Termini
Functional Role | Mechanism | Biomedical Application |
---|---|---|
Steric Accessibility | Spatial separation of conjugated moieties | ADC optimization, receptor-ligand systems |
Solubilization Enhancement | Hydrophilic ethylene oxide chain hydration | Hydrophobic drug formulations |
Reduced Opsonization | Shielded molecular surface | Nanoparticle stealth functionality |
Controlled Conjugation | Selective amide bond formation | Site-specific protein modification |
Modular Design | Adjustable chain length (PEGn-acid) | Structure-activity relationship optimization |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3